molecular formula C10H9BrN2O2 B15208845 2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole

2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole

Katalognummer: B15208845
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: FEYCCEWGHIVABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a bromoacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the bromoacetyl group. One common method involves the reaction of 2-aminobenzoxazole with bromoacetyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromoacetyl bromide.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzoxazole: Lacks the bromoacetyl group but shares the oxazole ring structure.

    2-(Bromoacetyl)benzoxazole: Similar structure but lacks the aminomethyl group.

    2-(Aminomethyl)benzoxazole: Similar structure but lacks the bromoacetyl group.

Uniqueness

2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and bromoacetyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.

Eigenschaften

Molekularformel

C10H9BrN2O2

Molekulargewicht

269.09 g/mol

IUPAC-Name

1-[2-(aminomethyl)-1,3-benzoxazol-6-yl]-2-bromoethanone

InChI

InChI=1S/C10H9BrN2O2/c11-4-8(14)6-1-2-7-9(3-6)15-10(5-12)13-7/h1-3H,4-5,12H2

InChI-Schlüssel

FEYCCEWGHIVABZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)CBr)OC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.